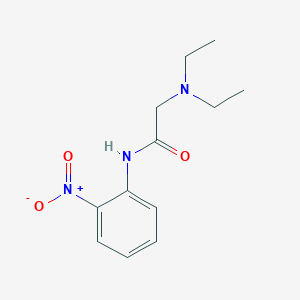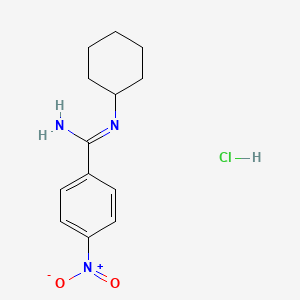
N-(2-chloro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, commonly known as CINPA1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CINPA1 has been shown to selectively inhibit the activity of the Golgi-resident protein Arf1, which is involved in the regulation of intracellular trafficking and secretion.
Mecanismo De Acción
CINPA1 binds to the active site of Arf1 and inhibits its GTPase activity, which is required for its function in vesicle formation and cargo sorting. This inhibition leads to a decrease in the formation of coated vesicles at the Golgi apparatus and a disruption of intracellular trafficking and secretion. CINPA1 has been shown to be a reversible inhibitor of Arf1, with its inhibitory effects being dependent on the concentration of the compound.
Biochemical and Physiological Effects:
CINPA1 has been shown to have a number of biochemical and physiological effects in various cell types. Inhibition of Arf1 activity by CINPA1 leads to a decrease in the secretion of various proteins, including growth factors, cytokines, and hormones. This inhibition also leads to a decrease in the uptake of lipids and cholesterol by cells, which has potential implications for the treatment of atherosclerosis. Additionally, CINPA1 has been shown to have anti-tumor effects in various cancer cell lines, suggesting its potential as a therapeutic agent for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CINPA1 has several advantages for use in lab experiments. Its selectivity for Arf1 allows for the specific study of this isoform without affecting other Arf isoforms. Additionally, its reversible inhibition of Arf1 allows for the modulation of its activity in a controlled manner. However, CINPA1 is a relatively new compound and its long-term effects on cells and organisms are not yet fully understood. Additionally, the synthesis of CINPA1 is a multi-step process that may limit its availability and use in certain labs.
Direcciones Futuras
There are several future directions for the study of CINPA1 and its potential therapeutic applications. One area of research is the development of more potent and selective Arf1 inhibitors based on the structure of CINPA1. Additionally, the use of CINPA1 as a therapeutic agent for cancer and other diseases is an active area of investigation. Finally, the study of the long-term effects of CINPA1 on cells and organisms will be important for its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
CINPA1 has been used extensively in scientific research to study the role of Arf1 in intracellular trafficking and secretion. Arf1 is a small GTPase that is involved in the regulation of vesicle formation and cargo sorting at the Golgi apparatus. CINPA1 has been shown to selectively inhibit the activity of Arf1 without affecting other Arf isoforms. This selectivity has allowed researchers to study the specific role of Arf1 in various cellular processes, including protein secretion, lipid metabolism, and cell signaling.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClIN3O3/c18-13-10-12(19)4-5-14(13)20-17(23)11-3-6-15(16(9-11)22(24)25)21-7-1-2-8-21/h3-6,9-10H,1-2,7-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJWBMVUIIZOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClIN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B4084093.png)
![2-(2-nitrophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4084096.png)
![3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4084101.png)
![10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4084108.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2-pyrimidinyl)-1-piperazinecarbothioamide](/img/structure/B4084123.png)
![7-(difluoromethyl)-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4084134.png)
![N-[4-(acetylamino)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B4084139.png)
![dimethyl 5-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}isophthalate](/img/structure/B4084151.png)
![N-(4-iodo-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4084153.png)


